N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-14(13-5-2-6-22-13)17-15-16-9-12(23-15)8-10-3-1-4-11(7-10)18(20)21/h1-7,9H,8H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJDBHZNJBFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330329 | |
| Record name | N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806080 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303792-09-8 | |
| Record name | N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Anticancer Potential
Numerous studies have investigated the anticancer properties of thiazole derivatives, including N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide. For instance, thiazole compounds have shown promising results against various cancer cell lines:
- Study on Thiazole Derivatives : Research indicated that thiazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The compound demonstrated an IC50 value of 23.30 ± 0.35 mM against these cell lines, indicating moderate activity compared to established chemotherapeutics like cisplatin .
Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that certain thiazole compounds possess significant antibacterial and antifungal activities:
- Case Study : A series of thiazole derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations, particularly against Gram-positive bacteria .
Antidiabetic Effects
Recent investigations have identified potential antidiabetic effects associated with thiazole compounds:
- Mechanism : Thiazoles may enhance insulin sensitivity and glucose uptake in muscle cells, contributing to their antidiabetic effects .
Mechanism of Action
The mechanism of action of N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions .
Comparison with Similar Compounds
Structural Analogues with Thiazole-Furan Backbones
Compound 69: 5-(3-Nitrophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide
- Structural Differences : The thiazole ring in Compound 69 bears a nitro group at position 5 instead of a 3-nitrobenzyl substituent.
- Key Data: Property N-{5-[(3-Nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide Compound 69 Thiazole Substitution 5-(3-Nitrobenzyl) 5-Nitro Molecular Weight ~385.3 g/mol (calculated) ~360.3 g/mol Potential Targets Antimicrobial, pesticidal Antiviral
N-(4-Phenyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide
- Structural Differences : The phenyl group is attached to position 4 of the thiazole instead of a benzyl group at position 4.
- Activity : Positional isomerism significantly impacts steric interactions; the 4-phenyl substitution may reduce steric hindrance compared to the bulkier 3-nitrobenzyl group .
Analogues with Modified Benzyl Groups
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f)
- Structural Differences : Replaces the furan-2-carboxamide with thiophene-2-carboxamide and substitutes 3-nitrobenzyl with 2,4-dichlorobenzyl.
- Activity : Chlorine atoms increase lipophilicity and enhance cytotoxicity. Compound 5f demonstrated significant cytostatic effects in anticancer studies .
Key Data :
Property This compound Compound 5f Aromatic Ring Furan Thiophene Substituent 3-Nitrobenzyl 2,4-Dichlorobenzyl Biological Activity Antimicrobial (predicted) Anticancer
Analogues with Alternative Electron-Withdrawing Groups
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (Compound 8h)
- Structural Differences : Incorporates a 1,3,4-oxadiazole ring linked via a sulfanylpropanamide bridge instead of a direct furan-carboxamide attachment.
- Activity : The oxadiazole-sulfanyl group may improve metabolic stability and target selectivity, as seen in alkaline phosphatase inhibition studies .
Solubility and Lipophilicity
- The 3-nitrobenzyl group in the target compound increases molecular weight and lipophilicity compared to analogues like N-(4-methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide ().
- Chlorine or trifluoromethyl substitutions (e.g., in Compound 5f) further enhance lipophilicity, correlating with improved membrane permeability .
Biological Activity
N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound is characterized by the presence of a thiazole ring, a furan moiety, and a nitrophenyl group. These structural features contribute to its unique biological properties, making it a candidate for various pharmacological applications.
| Property | Details |
|---|---|
| IUPAC Name | N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
| Molecular Formula | C15H12N4O4S |
| Molecular Weight | 348.34 g/mol |
| CAS Number | 303792-09-8 |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10.5 |
| Escherichia coli | 15.0 |
| Bacillus subtilis | 8.0 |
The presence of the nitrophenyl group is believed to enhance its antibacterial efficacy by facilitating electron transfer processes that disrupt bacterial cell integrity .
Anticancer Properties
The compound has also shown promising anticancer activity in various cell lines. Studies employing the MTT assay have demonstrated that it can inhibit cell proliferation significantly.
| Cell Line | IC50 (µM) |
|---|---|
| A431 (epidermoid carcinoma) | 12.5 |
| Jurkat (T-cell leukemia) | 15.8 |
Mechanistic studies suggest that the thiazole moiety plays a crucial role in inducing apoptosis through modulation of key signaling pathways associated with cancer cell survival .
Antiviral Activity
Preliminary investigations into the antiviral potential of this compound have indicated activity against certain viral strains, potentially through inhibition of viral replication mechanisms .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity, affecting cell signaling pathways related to growth and apoptosis.
- Redox Reactions : The nitrophenyl group participates in redox reactions, which may contribute to its antimicrobial and anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Thiazole Ring : Essential for cytotoxicity; modifications at positions 4 and 5 can enhance activity.
- Nitrophenyl Group : Substitution patterns influence both antibacterial and anticancer activities; electron-withdrawing groups tend to increase potency.
Research has shown that compounds with additional halogen substituents on the phenyl ring exhibit increased cytotoxicity compared to their non-substituted counterparts .
Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of this compound against various cancer cell lines using an MTT assay. The results indicated significant inhibition of cell growth in A431 and Jurkat cells compared to control groups.
Study 2: Antimicrobial Testing
In another study, the compound was subjected to antimicrobial testing against multiple bacterial strains using the broth microdilution method. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
Q & A
Q. What synthetic methodologies are employed for the preparation of N-{5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide?
The compound is typically synthesized via condensation reactions. For example, Method B in involves reacting a furan-2-carboxamide precursor with a nitro-substituted thiazole intermediate under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with coupling agents like EDCI/HOBt. Yield optimization often requires stoichiometric control of reactants and pH adjustments . Thiazole ring formation can follow Hantzsch thiazole synthesis protocols, as seen in , where thioamide intermediates react with α-haloketones .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural confirmation relies on ¹H/¹³C NMR (e.g., DMSO-d₆ solvent, δ 8.75 ppm for aromatic protons, δ 162.1 ppm for carbonyl carbons) and HRMS (e.g., [M+H]⁺ at m/z 361.0241 ). X-ray crystallography using SHELXL ( ) or WinGX ( ) resolves absolute configuration, with hydrogen bonding (N–H···N) and π-stacking interactions critical for validating molecular packing .
Q. What in vitro biological assays are conducted to evaluate its pharmacological potential?
Initial screening includes antimicrobial assays (e.g., MIC determination against S. aureus or E. coli via broth microdilution ) and enzyme inhibition studies (e.g., PFOR enzyme assays for anaerobic pathogens, as in ). Cytotoxicity is assessed using MTT assays on mammalian cell lines .
Advanced Research Questions
Q. How do researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or mass spectra are addressed by:
Q. What computational approaches are utilized to predict the biological activity of this compound?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kynurenine pathway enzymes ( ). QSAR models correlate substituent effects (e.g., nitro group position) with antimicrobial activity . MD simulations assess stability of ligand-protein complexes under physiological conditions .
Q. What strategies are implemented to optimize the synthetic yield of this compound?
Optimization includes:
Q. How is the compound's stability under various storage conditions assessed?
Forced degradation studies (heat, light, humidity) are performed, with stability monitored via HPLC (e.g., retention time shifts) and TLC. Accelerated stability testing (40°C/75% RH for 6 months) evaluates degradation products, with LC-MS identifying hydrolyzed or oxidized derivatives .
Q. What are the challenges in crystallizing this compound for X-ray analysis?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
